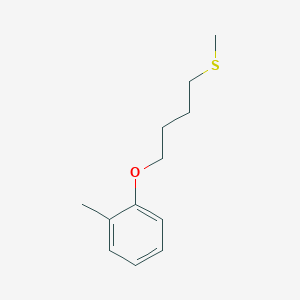

1-Methyl-2-(4-methylsulfanylbutoxy)benzene

Description

1-Methyl-2-(4-methylsulfanylbutoxy)benzene is a chemical compound registered in the PubChem database

Properties

IUPAC Name |

1-methyl-2-(4-methylsulfanylbutoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-11-7-3-4-8-12(11)13-9-5-6-10-14-2/h3-4,7-8H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYHBJGMAZRIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which can enhance the solubility and stability of the compound.

Ethanol Extraction: This method is used in the preparation of certain medicinal compounds and involves the extraction of active ingredients using ethanol.

Chemical Reactions Analysis

1-Methyl-2-(4-methylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Combination: This reaction involves the combination of two or more substances to form a single new substance .

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

1-Methyl-2-(4-methylsulfanylbutoxy)benzene has several scientific research applications, including:

Chemistry: It is used in the study of chemical reactions and mechanisms.

Biology: It is used in biological assays to study its effects on various biological systems.

Medicine: It has potential therapeutic applications and is studied for its effects on different medical conditions.

Industry: It is used in the development of new materials and products .

Comparison with Similar Compounds

1-Methyl-2-(4-methylsulfanylbutoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.